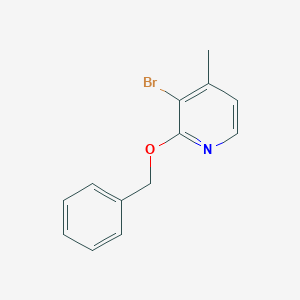
2-(Benzyloxy)-3-brom-4-methylpyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-3-bromo-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the six-membered ring. This specific compound is characterized by the presence of a benzyloxy group at the second position, a bromine atom at the third position, and a methyl group at the fourth position of the pyridine ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-3-bromo-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-bromo-4-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium hydroxide (KOH) and a solvent like toluene. The reaction mixture is heated at reflux temperature to facilitate the formation of the benzyloxy group . The bromination of the resulting compound can be carried out using a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of 2-(Benzyloxy)-3-bromo-4-methylpyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Benzyloxy)-3-bromo-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
- Oxidation products include benzaldehyde or benzoic acid derivatives.
- Reduction products include 2-(benzyloxy)-4-methylpyridine.
- Substitution products vary depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-3-bromo-4-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can facilitate interactions with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-(Benzyloxy)-4-methylpyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-methylpyridine: Lacks the benzyloxy group, reducing its potential for hydrophobic interactions.
2-(Benzyloxy)-3-chloro-4-methylpyridine: Similar structure but with chlorine instead of bromine, affecting its reactivity and binding properties.
Uniqueness: 2-(Benzyloxy)-3-bromo-4-methylpyridine is unique due to the combination of the benzyloxy group, bromine atom, and methyl group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-bromo-4-methyl-2-phenylmethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-10-7-8-15-13(12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAJTZDHMRDGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-43-8 |
Source


|
| Record name | 2-(benzyloxy)-3-bromo-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

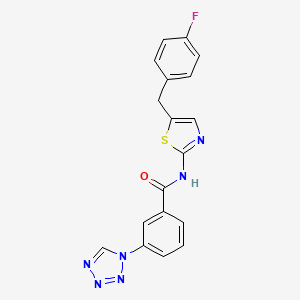
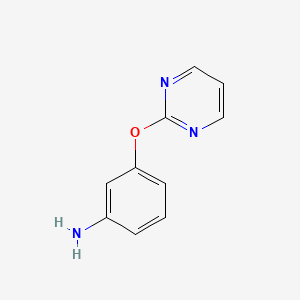

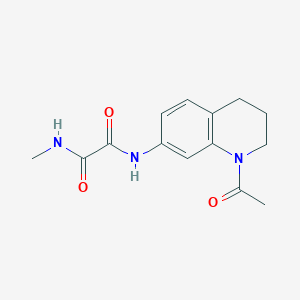
![4-(2-Fluorophenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2552347.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2552348.png)
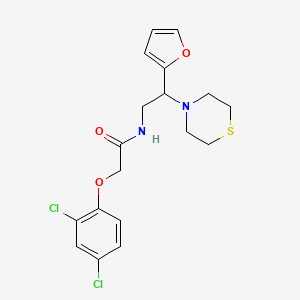
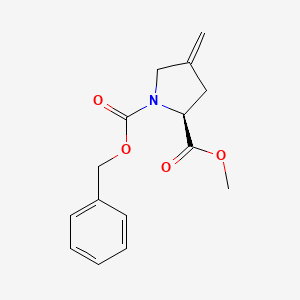
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)
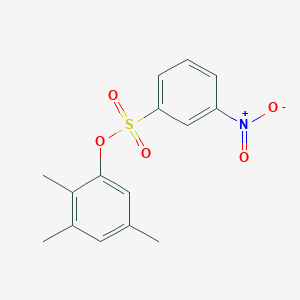
![2-[(4-chlorophenyl)sulfanyl]-4-methylquinoline](/img/structure/B2552356.png)
![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2552357.png)
